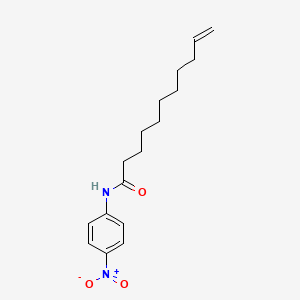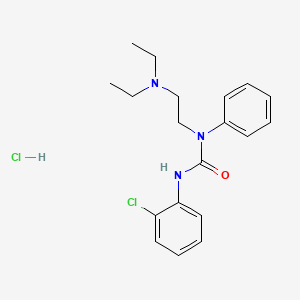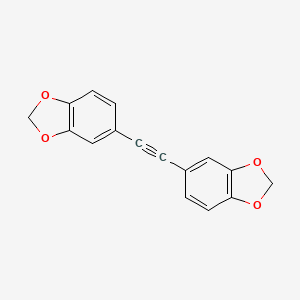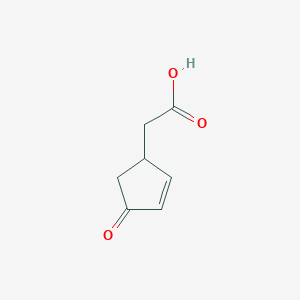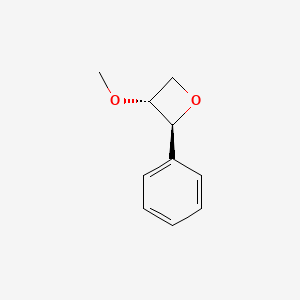
(2S,3R)-3-methoxy-2-phenyloxetane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3R)-3-methoxy-2-phenyloxetane is a chiral oxetane derivative with a methoxy group and a phenyl group attached to the oxetane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-3-methoxy-2-phenyloxetane typically involves the use of chiral starting materials and catalysts to ensure the desired stereochemistry. One common method involves the reaction of a chiral epoxide with a phenyl Grignard reagent, followed by methoxylation to introduce the methoxy group. The reaction conditions often include the use of anhydrous solvents and low temperatures to maintain the integrity of the chiral centers.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of flow microreactor systems has been shown to be efficient and sustainable for the synthesis of various organic compounds, including oxetane derivatives .
Analyse Chemischer Reaktionen
Types of Reactions
(2S,3R)-3-methoxy-2-phenyloxetane can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The phenyl group can be reduced to a cyclohexyl group.
Substitution: The methoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include halides (e.g., NaBr) and amines (e.g., NH3).
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a cyclohexyl derivative.
Substitution: Formation of various substituted oxetanes.
Wissenschaftliche Forschungsanwendungen
(2S,3R)-3-methoxy-2-phenyloxetane has several applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (2S,3R)-3-methoxy-2-phenyloxetane involves its interaction with specific molecular targets and pathways. The compound’s chiral centers play a crucial role in its binding affinity and selectivity towards these targets. The methoxy and phenyl groups contribute to the compound’s overall stability and reactivity, influencing its biological and chemical properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S,3R)-3-methoxy-2-phenyloxetane: Unique due to its specific stereochemistry and functional groups.
(2S,3R)-3-methylglutamate: Another chiral compound with biological significance.
(2S,3R)-tartaric acid: Known for its meso form and optical activity.
Uniqueness
This compound stands out due to its combination of a methoxy group and a phenyl group on the oxetane ring, which imparts unique chemical and physical properties. Its specific stereochemistry also makes it valuable for applications requiring high enantioselectivity.
Eigenschaften
CAS-Nummer |
74824-91-2 |
|---|---|
Molekularformel |
C10H12O2 |
Molekulargewicht |
164.20 g/mol |
IUPAC-Name |
(2S,3R)-3-methoxy-2-phenyloxetane |
InChI |
InChI=1S/C10H12O2/c1-11-9-7-12-10(9)8-5-3-2-4-6-8/h2-6,9-10H,7H2,1H3/t9-,10+/m1/s1 |
InChI-Schlüssel |
XKXIPCZUMROHPC-ZJUUUORDSA-N |
Isomerische SMILES |
CO[C@@H]1CO[C@H]1C2=CC=CC=C2 |
Kanonische SMILES |
COC1COC1C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



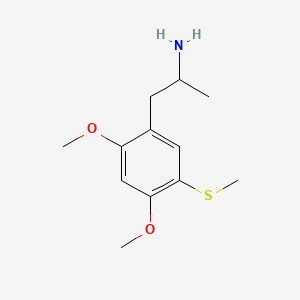
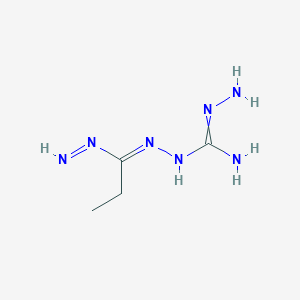
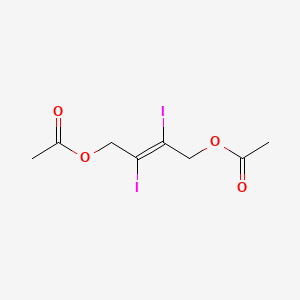

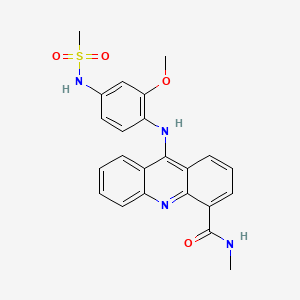
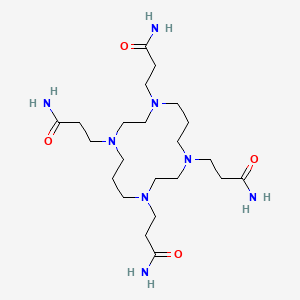
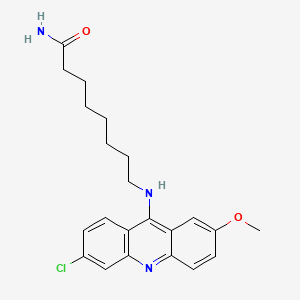

![Chromium(3+);hydron;2-[(3-methyl-5-oxido-1-phenylpyrazol-4-yl)diazenyl]benzoate;tridecan-1-amine](/img/structure/B14447920.png)
